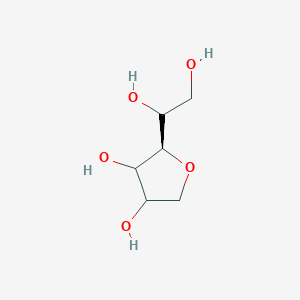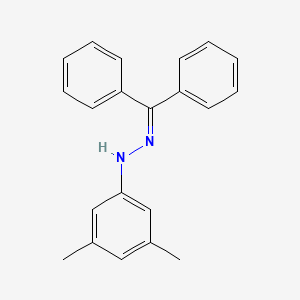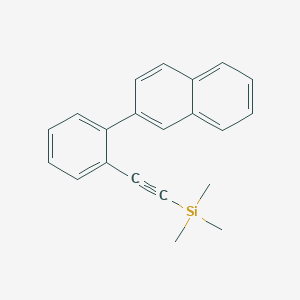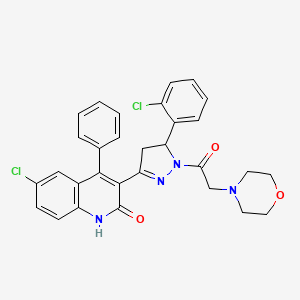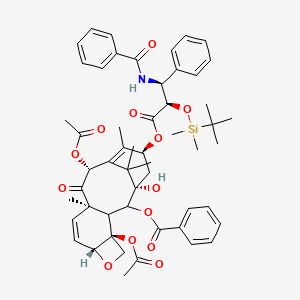
2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is a derivative of Paclitaxel, a well-known antitumor agent. This compound is modified at the 2’-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and modifies its chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel typically involves the protection of the 2’-hydroxyl group of Paclitaxel with tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide (DMF) at room temperature . This reaction results in the formation of the TBDMS ether, which protects the hydroxyl group during subsequent synthetic steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated synthesis equipment and high-throughput purification techniques such as high-pressure liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of deprotected Paclitaxel derivatives .
Applications De Recherche Scientifique
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex Paclitaxel derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential as a tool for probing cellular processes.
Mécanisme D'action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The TBDMS group may influence the compound’s pharmacokinetics and cellular uptake, potentially enhancing its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound, known for its antitumor activity.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against resistant cancer cell lines.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is unique due to the presence of the TBDMS protecting group, which enhances its stability and modifies its chemical properties. This makes it a valuable intermediate in the synthesis of other derivatives and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C53H63NO13Si |
|---|---|
Poids moléculaire |
950.1 g/mol |
Nom IUPAC |
[(1S,2S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |
InChI |
InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 |
Clé InChI |
STDWDYDOHOANPV-YWEKHJBCSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



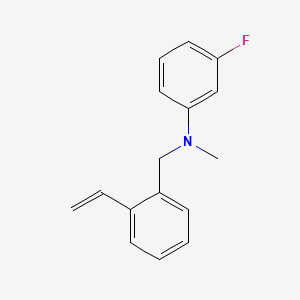
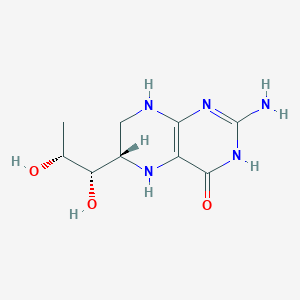
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)

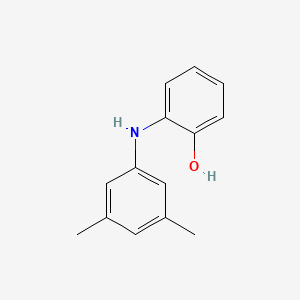
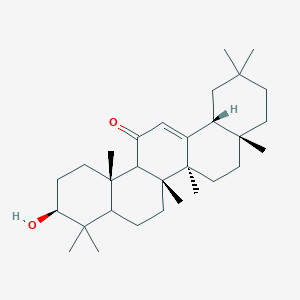
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
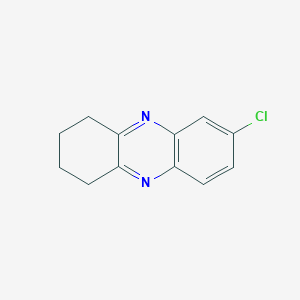
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
